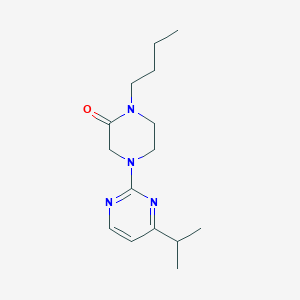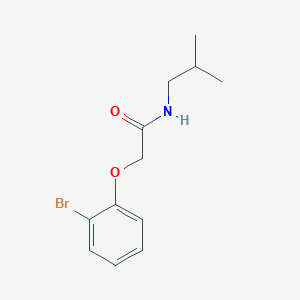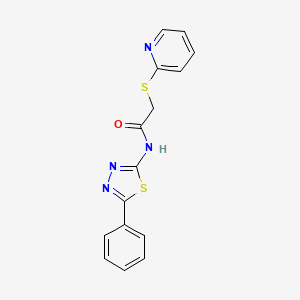
1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one, also known as PNU-69176E, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazinones and has been shown to possess a wide range of biological activities that make it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and neurodegeneration. Specifically, this compound has been shown to inhibit the Akt/mTOR and NF-κB signaling pathways, which are known to be involved in cancer and inflammation, respectively. In addition, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. Finally, in neurodegeneration, this compound has been shown to protect neurons from oxidative stress and inflammation, leading to a reduction in neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one for lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various biological processes. In addition, this compound has been shown to have low toxicity, making it a relatively safe compound to use in lab experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one. One area of research is the development of new drugs based on the structure of this compound that have improved solubility and bioavailability. Another area of research is the identification of the specific signaling pathways that are targeted by this compound, which could lead to the development of more targeted therapies. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one involves a multi-step process that starts with the reaction of 4-isopropyl-2,6-dimethylpyrimidine with 1-bromo-4-chlorobutane to yield 4-(4-chlorobutyl)-2,6-dimethylpyrimidine. This intermediate is then reacted with piperazine to give 1-butyl-4-(4-chlorobutyl)piperazine, which is subsequently converted to this compound by reacting it with 2-chloroacetyl chloride.
Applications De Recherche Scientifique
1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one has been extensively studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
1-butyl-4-(4-propan-2-ylpyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-4-5-8-18-9-10-19(11-14(18)20)15-16-7-6-13(17-15)12(2)3/h6-7,12H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRLSKDDZFKTTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1=O)C2=NC=CC(=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-3-[(dimethylamino)methyl]-2-phenyl-4-quinolinol](/img/structure/B5683535.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N,5-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5683544.png)
![2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one](/img/structure/B5683548.png)

![5-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5683556.png)
![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5683561.png)

![(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol](/img/structure/B5683572.png)
![4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine](/img/structure/B5683578.png)
![4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5683590.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5683604.png)

![2-hydroxy-N-(rel-(3R,4S)-4-isopropyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-3-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5683634.png)